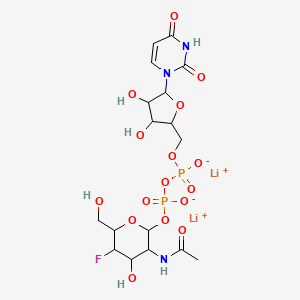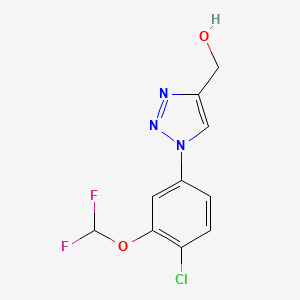
Uridine 5'-(2-acetamido-2,4-dideoxy-4-fluorogalactopyranosyl)diphosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Uridine 5’-(2-acetamido-2,4-dideoxy-4-fluorogalactopyranosyl)diphosphate is a synthetic nucleotide sugar derivative It is a modified form of uridine diphosphate (UDP) sugar, where the sugar moiety is 2-acetamido-2,4-dideoxy-4-fluorogalactopyranose
Preparation Methods
The synthesis of uridine 5’-(2-acetamido-2,4-dideoxy-4-fluorogalactopyranosyl)diphosphate involves multiple steps. The process begins with the preparation of benzyl 2-acetamido-3,6-di-O-benzyl-2-deoxy-alpha-D-glucopyranoside, which is then converted into its 4-O-(methylsulfonyl) derivative by treatment with methanesulfonyl chloride in pyridine . The methylsulfonyloxy group is displaced with fluoride ion to afford benzyl 2-acetamido-3,6-di-O-benzyl-2,4-dideoxy-4-fluoro-alpha-D-galactopyranoside. This intermediate undergoes hydrogenolysis followed by acetylation to furnish 2-acetamido-1,3,6-tri-O-acetyl-2,4-dideoxy-4-fluoro-D-galactopyranose .
The next step involves the treatment of this compound with trimethylsilyl trifluoromethanesulfonate in 1,2-dichloroethane at approximately 50°C to form the 4-deoxy-4-fluoro-oxazoline . This oxazoline is then reacted with dibenzyl phosphate in 1,2-dichloroethane to produce the alpha-linked dibenzyl phosphate derivative. Catalytic hydrogenation of this derivative yields 2-acetamido-3,6-di-O-acetyl-2,4-dideoxy-4-fluoro-alpha-D-galactopyranosyl phosphate . Finally, coupling this compound with uridine 5’-monophosphomorpholidate in dry pyridine at approximately 37°C, followed by O-deacetylation, furnishes uridine 5’-(2-acetamido-2,4-dideoxy-4-fluorogalactopyranosyl)diphosphate .
Chemical Reactions Analysis
Uridine 5’-(2-acetamido-2,4-dideoxy-4-fluorogalactopyranosyl)diphosphate can undergo various chemical reactions, including substitution and coupling reactions. The compound is synthesized through a series of substitution reactions, where functional groups are replaced by others, such as the displacement of the methylsulfonyloxy group with fluoride ion . Common reagents used in these reactions include methanesulfonyl chloride, fluoride ion, trimethylsilyl trifluoromethanesulfonate, and dibenzyl phosphate .
The major products formed from these reactions are intermediates that eventually lead to the final compound, uridine 5’-(2-acetamido-2,4-dideoxy-4-fluorogalactopyranosyl)diphosphate .
Scientific Research Applications
Uridine 5’-(2-acetamido-2,4-dideoxy-4-fluorogalactopyranosyl)diphosphate has several scientific research applications. In chemistry, it is used as a substrate in enzymatic reactions to study the specificity and mechanism of glycosyltransferases . In biology, it serves as a tool to investigate the biosynthesis of glycoproteins and glycolipids . In medicine, this compound is used in the development of novel therapeutic agents targeting specific glycosylation pathways . Additionally, it has industrial applications in the synthesis of complex carbohydrates and glycoconjugates .
Mechanism of Action
The mechanism of action of uridine 5’-(2-acetamido-2,4-dideoxy-4-fluorogalactopyranosyl)diphosphate involves its role as a donor substrate for glycosyltransferases. These enzymes transfer the sugar moiety from the nucleotide sugar to acceptor molecules, forming glycosidic bonds . The molecular targets of this compound are the glycosyltransferases, which catalyze the transfer of the sugar moiety to specific acceptor molecules, such as proteins, lipids, or other carbohydrates . The pathways involved include the biosynthesis of glycoproteins, glycolipids, and other glycoconjugates .
Comparison with Similar Compounds
Uridine 5’-(2-acetamido-2,4-dideoxy-4-fluorogalactopyranosyl)diphosphate is unique due to the presence of the 4-fluoro modification on the sugar moiety. Similar compounds include uridine 5’-(2-acetamido-2,6-dideoxy-6-fluoro-alpha-D-glucopyranosyl)diphosphate and uridine 5’-(2-acetamido-2-deoxy-alpha-D-glucopyranosyl)diphosphate . These compounds differ in the position and nature of the modifications on the sugar moiety, which can affect their reactivity and specificity in enzymatic reactions .
Properties
Molecular Formula |
C17H24FLi2N3O16P2 |
|---|---|
Molecular Weight |
621.3 g/mol |
IUPAC Name |
dilithium;[3-acetamido-5-fluoro-4-hydroxy-6-(hydroxymethyl)oxan-2-yl] [[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C17H26FN3O16P2.2Li/c1-6(23)19-11-13(26)10(18)7(4-22)35-16(11)36-39(31,32)37-38(29,30)33-5-8-12(25)14(27)15(34-8)21-3-2-9(24)20-17(21)28;;/h2-3,7-8,10-16,22,25-27H,4-5H2,1H3,(H,19,23)(H,29,30)(H,31,32)(H,20,24,28);;/q;2*+1/p-2 |
InChI Key |
OTBRGDFQLVWGHJ-UHFFFAOYSA-L |
Canonical SMILES |
[Li+].[Li+].CC(=O)NC1C(C(C(OC1OP(=O)([O-])OP(=O)([O-])OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)CO)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![{[4-Methoxy-3-(2,2,2-trifluoroethoxy)phenyl]methyl}(methyl)amine](/img/structure/B12077506.png)
![[(1r,4r)-4-[(Azetidin-1-yl)methyl]cyclohexyl]methanamine](/img/structure/B12077509.png)


![Methyl 5-hydroxy-2'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylate](/img/structure/B12077521.png)
![3-[(3-Chlorophenoxy)methyl]-5-(2-chloro-4-pyridyl)-1,2,4-oxadiazole](/img/structure/B12077529.png)

